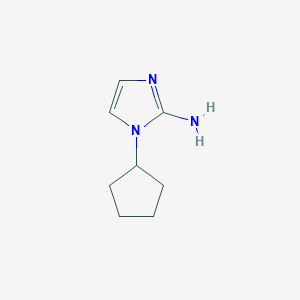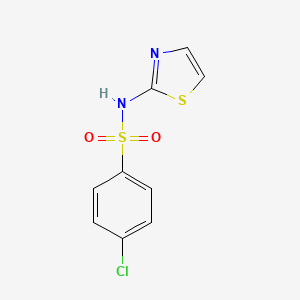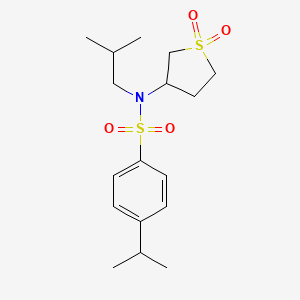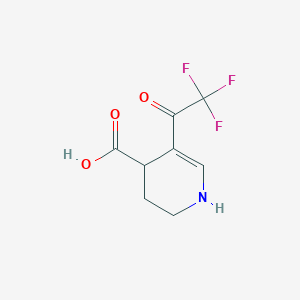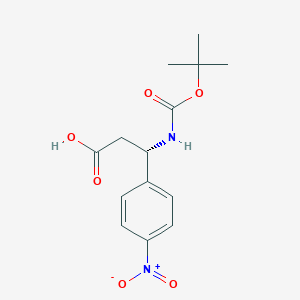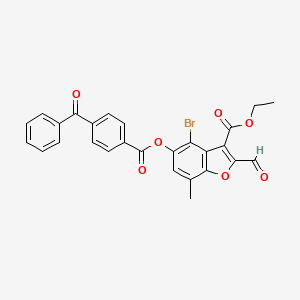
ETHYL 5-(4-BENZOYLBENZOYLOXY)-4-BROMO-2-FORMYL-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 5-(4-BENZOYLBENZOYLOXY)-4-BROMO-2-FORMYL-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of ETHYL 5-(4-BENZOYLBENZOYLOXY)-4-BROMO-2-FORMYL-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE involves several steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the benzofuran core, followed by the introduction of the bromine, formyl, and benzoyl groups. The final step involves esterification to form the ethyl ester. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using catalysts or specific solvents .
Chemical Reactions Analysis
ETHYL 5-(4-BENZOYLBENZOYLOXY)-4-BROMO-2-FORMYL-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .
Scientific Research Applications
ETHYL 5-(4-BENZOYLBENZOYLOXY)-4-BROMO-2-FORMYL-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of ETHYL 5-(4-BENZOYLBENZOYLOXY)-4-BROMO-2-FORMYL-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with various molecular targets. The compound’s multiple functional groups allow it to participate in different types of chemical reactions, which can affect biological pathways. For example, the formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .
Comparison with Similar Compounds
Similar compounds to ETHYL 5-(4-BENZOYLBENZOYLOXY)-4-BROMO-2-FORMYL-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE include other benzofuran derivatives with different substituents. These compounds may share some chemical properties but differ in their reactivity and applications. For example:
Ethyl 5-((4-nitrobenzoyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate: Similar structure but with a nitro group instead of a bromine atom.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Contains an indole core instead of a benzofuran core
Properties
IUPAC Name |
ethyl 5-(4-benzoylbenzoyl)oxy-4-bromo-2-formyl-7-methyl-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19BrO7/c1-3-33-27(32)21-20(14-29)34-25-15(2)13-19(23(28)22(21)25)35-26(31)18-11-9-17(10-12-18)24(30)16-7-5-4-6-8-16/h4-14H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZYNHNEOAPJPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C=C2C)OC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)Br)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19BrO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
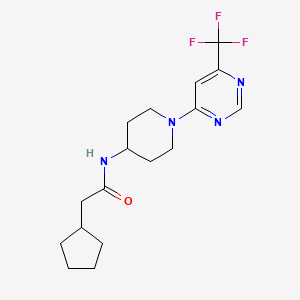
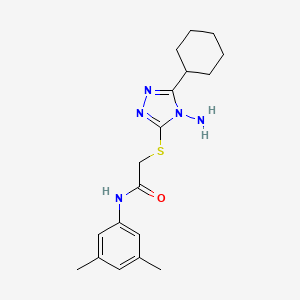
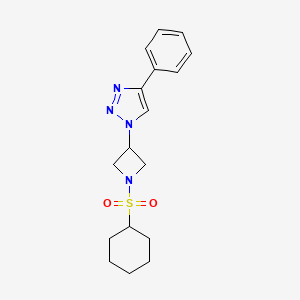
![N-(2,5-dimethoxyphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2873637.png)
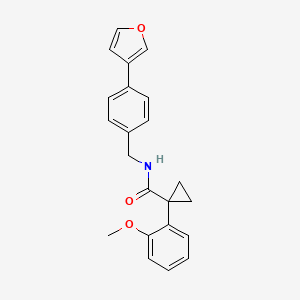
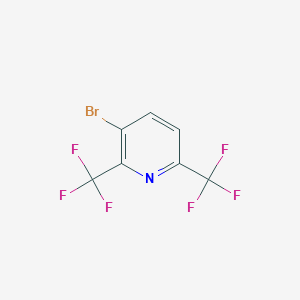
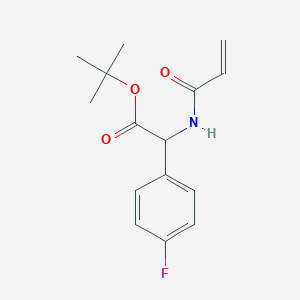
![6-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2873644.png)
